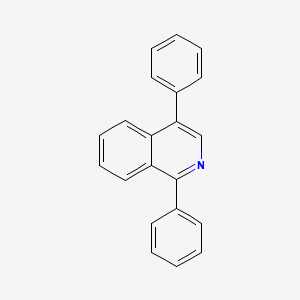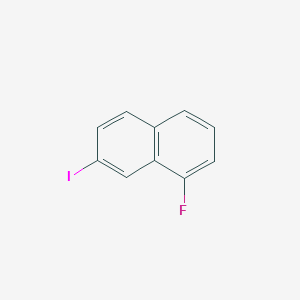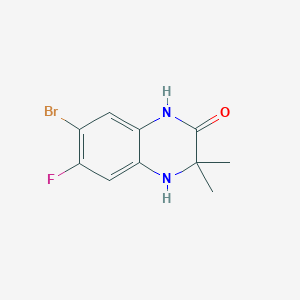
7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a synthetic organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoxaline Core: Starting with a benzene derivative, the core quinoxaline structure can be formed through a condensation reaction with a suitable diamine.
Introduction of Bromine and Fluorine: Halogenation reactions can be employed to introduce bromine and fluorine atoms at specific positions on the quinoxaline ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms (bromine and fluorine) can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds through coupling reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups.
Applications De Recherche Scientifique
Medicinal Chemistry: As a scaffold for designing new drugs with potential therapeutic effects.
Biology: As a probe for studying biological processes and interactions.
Materials Science: As a building block for creating novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or replication.
Pathways Involved: Specific signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound with a similar core structure.
Halogenated Quinoxalines: Compounds with different halogen atoms (e.g., chlorine, iodine) instead of bromine and fluorine.
Dimethyl Quinoxalines: Compounds with different alkyl groups.
Uniqueness
7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoxaline derivatives.
Propriétés
Formule moléculaire |
C10H10BrFN2O |
|---|---|
Poids moléculaire |
273.10 g/mol |
Nom IUPAC |
7-bromo-6-fluoro-3,3-dimethyl-1,4-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C10H10BrFN2O/c1-10(2)9(15)13-7-3-5(11)6(12)4-8(7)14-10/h3-4,14H,1-2H3,(H,13,15) |
Clé InChI |
BIYHHKOWXWPNTF-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)NC2=CC(=C(C=C2N1)F)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



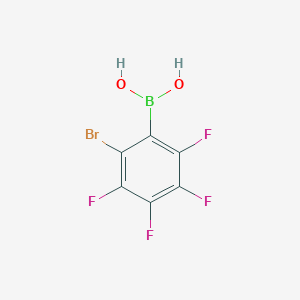


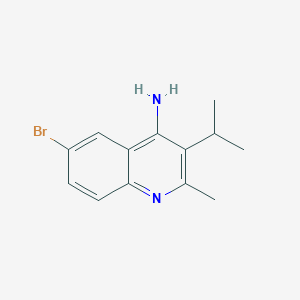


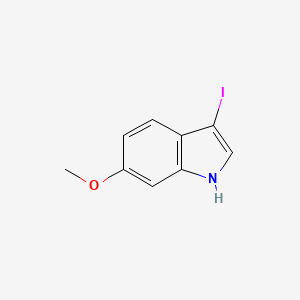
![4H-Pyrido[3,4-b]indol-4-one, 1,2,3,9-tetrahydro-2-(phenylmethyl)-](/img/structure/B11845482.png)

![Indeno[2,1-b]pyran, 4-methyl-2-(4-methylphenyl)-](/img/structure/B11845488.png)
![1-{3-[(2,3-Dihydro-1H-inden-2-yl)oxy]-4-methoxyphenyl}ethan-1-one](/img/structure/B11845494.png)
